molecular formula C13H11NO B8580418 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile

3-Hydroxy-3-(naphthalen-2-yl)propanenitrile

Cat. No.: B8580418
M. Wt: 197.23 g/mol
InChI Key: MHUBDEWQYBFREA-UHFFFAOYSA-N
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Description

Beta-Hydroxy-2-naphthalenepropanenitrile: is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications . Beta-Hydroxy-2-naphthalenepropanenitrile is characterized by the presence of a hydroxyl group and a nitrile group attached to a naphthalene ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Aldehydes and Ketones: Beta-Hydroxy-2-naphthalenepropanenitrile can be synthesized from aldehydes and ketones through a reaction with hydrogen cyanide.

    From Halogenoalkanes: Another method involves heating halogenoalkanes under reflux with a solution of sodium or potassium cyanide in ethanol.

Industrial Production Methods: Industrial production of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-Hydroxy-2-naphthalenepropanenitrile can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl or nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Chemistry: Beta-Hydroxy-2-naphthalenepropanenitrile is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multicomponent reactions, leading to the formation of diverse bioactive molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives have shown potential as antimicrobial and anticancer agents .

Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties .

Industry: In the industrial sector, 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Beta-Hydroxy-2-naphthalenepropanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-hydroxy-3-naphthalen-2-ylpropanenitrile

InChI

InChI=1S/C13H11NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7H2

InChI Key

MHUBDEWQYBFREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of acetonitrile (2.46 g, 60 mmol, 3.13 mL) in THF (300 mL) at -78° C. was added N-BuLi (37.5 mL, 60 mmol, 1.6M) dropwise over 30 minutes. The resulting solution was stirred at -78° C. for 15 minutes and then 2-naphthaldehyde (6.24 g, 40 mmol) in THF (50 mL) was added dropwise over 45 minutes. The resulting mixture was stirred for an additional 20 minutes at -78° C. and quenched at -78° C. by the addition of saturated NH4Cl (60 mL). The mixture was warmed to room temperature and the THF removed in vacuo to give a white solid. The residue was partitioned between CH2Cl2 (250 mL) and H2O (200 mL, the layers were separated and the aqueous phase extracted with CH2Cl2 (1×250 mL). The combined organic layers were washed with H2O (1×250 ML), dried (Na2SO4) and concentrated in vacuo to give the title compound as a tan solid (7.88 g, 100%) which was homogeneous by TLC and NMR. This material was used as such without purification.
Quantity
3.13 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-BuLi
Quantity
37.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

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